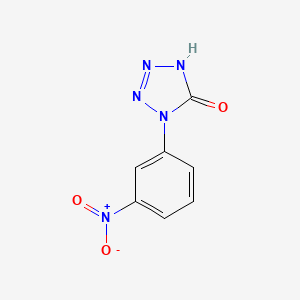

1-(3-nitrophenyl)-1H-tetrazol-5-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-nitrophenyl)-1H-tetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3/c13-7-8-9-10-11(7)5-2-1-3-6(4-5)12(14)15/h1-4H,(H,8,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIKWADRWKTSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the proposed synthesis and predicted characterization of 1-(3-nitrophenyl)-1H-tetrazol-5-ol. As of the date of this document, specific literature detailing the synthesis and full characterization of this exact compound is not available. The methodologies and data presented are therefore based on established synthetic routes for analogous compounds and spectral data from closely related structures. This guide is intended to provide a scientifically sound framework for the future synthesis and characterization of the title compound.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and coordination chemistry. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The introduction of a nitrophenyl group can further modulate the electronic and biological properties of the tetrazole core, making this compound a compound of interest for further investigation. This guide provides a proposed synthetic pathway and a predicted characterization profile for this novel compound.

The proposed synthesis involves a two-step process: first, the synthesis of a tetrazole-5-thiol intermediate, followed by an oxidative conversion to the desired tetrazol-5-ol.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 3-nitrophenyl isothiocyanate.

The synthesis begins with the well-established reaction of an aryl isothiocyanate with sodium azide to form the corresponding 1-aryl-1H-tetrazole-5-thiol. This intermediate is then proposed to be oxidized to the target this compound.

Experimental Protocols

Synthesis of 1-(3-Nitrophenyl)-1H-tetrazole-5-thiol (Intermediate)

This procedure is adapted from the general synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates.[1]

References

Spectroscopic and Structural Characterization of 1-(3-nitrophenyl)-1H-tetrazol-5-ol: A Technical Guide

Introduction

1-(3-nitrophenyl)-1H-tetrazol-5-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the tetrazole and nitrophenyl moieties. The tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering potential for improved metabolic stability and pharmacokinetic properties in drug candidates. The nitrophenyl group is a common substituent in pharmacologically active molecules and a useful synthon in organic chemistry. A thorough spectroscopic characterization is essential for the unambiguous identification and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predictions based on the chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | OH |

| ~8.5 - 8.7 | Triplet | 1H | Ar-H (H2') |

| ~8.3 - 8.5 | Doublet of doublets | 1H | Ar-H (H4') |

| ~7.8 - 8.0 | Triplet | 1H | Ar-H (H5') |

| ~7.9 - 8.1 | Doublet of doublets | 1H | Ar-H (H6') |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C5 (C=O tautomer) |

| ~148 | C3' (C-NO₂) |

| ~138 | C1' (C-N) |

| ~131 | C5' |

| ~128 | C6' |

| ~125 | C4' |

| ~122 | C2' |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1600 | Medium | C=N stretching (tetrazole ring) |

| 1540 - 1520 | Strong | Asymmetric NO₂ stretching |

| 1360 - 1340 | Strong | Symmetric NO₂ stretching |

| 1300 - 1200 | Medium | C-N stretching |

| 1100 - 1000 | Medium | N-N=N stretching (tetrazole ring) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 207.04 | [M]⁺ (Molecular Ion) |

| 177.04 | [M - NO]⁺ |

| 161.04 | [M - NO₂]⁺ |

| 121.05 | [C₆H₄N₂O₂]⁺ |

| 91.05 | [C₆H₅N]⁺ |

Molecular Formula: C₇H₅N₅O₃; Molecular Weight: 207.15 g/mol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Use the solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

-

EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the ion source. The sample is vaporized and then ionized by a beam of electrons. Acquire the mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-(3-nitrophenyl)-1H-tetrazol-5-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust profile for research and development purposes.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a tetrazole ring substituted with a hydroxyl group at the 5-position and a 3-nitrophenyl group at the 1-position. The presence of the electron-withdrawing nitro group and the acidic tetrazol-ol moiety are expected to significantly influence its chemical reactivity and physical properties.

Table 1: Predicted Physical and Chemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₇H₅N₅O₃ | Inferred from structural components. |

| Molecular Weight | 223.15 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to off-white solid. | Based on similar nitrophenyl-tetrazole compounds.[1] |

| Melting Point | Expected to be >200 °C (with decomposition). | Analogy with 5-(4-Nitrophenyl)-1H-tetrazole (~223 °C with decomposition).[2] |

| Purity | Typically >95% when synthesized for research purposes. | Standard for research-grade chemicals.[3] |

| Solubility | Soluble in DMSO and other polar organic solvents; likely insoluble in water. | General solubility for similar aromatic tetrazoles.[2] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons of the nitrophenyl group would appear in the δ 7.5-8.5 ppm range. The acidic proton of the tetrazol-ol may be broad or exchangeable. |

| ¹³C NMR | Aromatic carbons would be observed in the δ 120-150 ppm range. The carbon of the tetrazole ring attached to the hydroxyl group would likely appear around δ 150-160 ppm. |

| IR (KBr) | Characteristic peaks for N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1600 cm⁻¹), and a broad O-H stretch (~3000-3400 cm⁻¹). |

| UV/Vis | Absorption maxima are expected in the UV region, characteristic of aromatic nitro compounds. |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

3.1. Synthesis of this compound

This synthesis is a two-step process involving the formation of a cyanamide intermediate followed by cyclization with sodium azide.

-

Step 1: Synthesis of N-(3-nitrophenyl)cyanamide

-

Dissolve 3-nitroaniline in a suitable solvent such as aqueous acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of cyanogen bromide in the same solvent dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(3-nitrophenyl)cyanamide.

-

-

Step 2: Cyclization to this compound

-

Dissolve the crude N-(3-nitrophenyl)cyanamide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

3.2. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

-

Use the solvent peak as an internal reference.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the dried product.

-

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes to determine the molecular weight.

-

-

Melting Point Determination:

-

Place a small amount of the dried, crystalline product in a capillary tube.

-

Determine the melting point using a calibrated melting point apparatus.

-

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for purification and characterization.

References

An In-depth Technical Guide to CAS 8007-75-8: Bergamot Oil

Disclaimer: No information was found for the requested CAS number 55339-75-8. The following guide is based on data for Bergamot Oil (CAS 8007-75-8) , which was consistently returned in searches for chemical properties and safety data, suggesting a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental methodologies for Bergamot Oil, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

Bergamot oil is a complex essential oil extracted from the rind of the bergamot orange (Citrus bergamia). It is a green to greenish-yellow liquid with a characteristic sweet, fruity, and fresh aroma.[1][2] The oil is a mixture of over 300 different compounds, with the primary constituents being linalyl acetate and linalool.[2]

| Property | Value | Source |

| Appearance | Green to greenish-yellow liquid | [1][2] |

| Odor | Pleasant, fresh, sweet, fruity | [1][2] |

| Boiling Point | 159 °C | [1] |

| Density | 0.876–0.883 g/mL at 20°C; 0.877 g/mL at 25°C | [1] |

| Refractive Index | 1.4650–1.4700 at 20°C | [1] |

| Optical Rotation (α²⁰/D) | +15° to +32° | [1] |

| Solubility | Miscible with alcohol and glacial acetic acid. Soluble in most fixed oils. Insoluble in glycerin and propylene glycol. | [1][2] |

| Ester Value | 86–129 | [1] |

| Acid Value | max. 2 | [1] |

| Evaporation Residue | 4.5–6.4% | [1] |

| Bergapten Content (HPLC) | 0.18–0.38% | [1] |

Safety Data

Bergamot oil is classified as a flammable liquid and can cause skin irritation.[3] A significant hazard associated with the untreated oil is photosensitivity due to the presence of furocoumarins like bergapten.[2][4]

| Hazard Identification | GHS Classification |

| Flammability | Flammable Liquid (Category 3) |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[3] |

| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1)[3] |

| Aquatic Hazard | Harmful to aquatic life (Short-term, Category 3); Harmful to aquatic life with long lasting effects[3] |

| Precautionary Measures | Description |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical/ventilating/lighting equipment. Wear protective gloves, eye protection, and face protection.[3] Wash skin thoroughly after handling. |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[3] Keep cool.[3] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| First Aid (Ingestion) | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |

Experimental Protocols

Detailed experimental protocols for a specific substance are often proprietary or published in specialized literature. However, standardized methods are used to determine the chemical and physical properties of essential oils like Bergamot Oil.

Determination of Physicochemical Properties:

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C).

-

Refractive Index: Determined using a refractometer, typically at 20°C with the sodium D-line.

-

Optical Rotation: Measured with a polarimeter to determine the rotation of plane-polarized light by the sample.

-

Boiling Point: Determined by distillation according to standard methods such as those from the OECD or ASTM.

Compositional Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane). An internal standard may be added for quantitative analysis.

-

Injection: A small volume of the diluted sample is injected into the gas chromatograph.

-

Separation: The components of the oil are separated based on their volatility and interaction with the stationary phase in a capillary column. A temperature gradient is typically used to elute the compounds.

-

Detection and Identification: As components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectra are compared to a library (e.g., NIST) to identify the individual compounds.

-

Quantification: The relative percentage of each component is determined by integrating the peak areas in the chromatogram.

Visualizations

Experimental Workflow for Quality Control of Bergamot Oil

Caption: A general workflow for the quality control of Bergamot Oil.

Logical Relationship of Bergamot Oil Hazards

References

Synthetic Routes for Substituted Nitrophenyl Tetrazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for substituted nitrophenyl tetrazoles, a class of compounds of significant interest in medicinal chemistry and materials science. The inherent properties of the tetrazole ring as a bioisosteric replacement for carboxylic acids, combined with the electronic characteristics of the nitrophenyl group, make these molecules valuable scaffolds in drug design and as energetic materials.[1][2] This document details key synthetic methodologies, providing in-depth experimental protocols and comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategies.

Core Synthetic Methodologies

The synthesis of substituted nitrophenyl tetrazoles can be broadly categorized into several key approaches, each with its own advantages and substrate scope. The most prominent methods include [3+2] cycloaddition reactions, copper-catalyzed cross-coupling, multicomponent reactions, and syntheses starting from imines.

[3+2] Cycloaddition of Nitriles with Azides

The [3+2] cycloaddition reaction between a nitrile and an azide source is the most fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[1][3] This reaction can be catalyzed by a variety of Lewis and Brønsted acids, as well as heterogeneous catalysts, to afford the desired tetrazole ring.[4][5]

A common starting material for the synthesis of 5-(nitrophenyl)-1H-tetrazoles is the corresponding nitrophenylbenzonitrile. The reaction is typically carried out with sodium azide in the presence of a catalyst in a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][6]

Logical Workflow for [3+2] Cycloaddition:

Caption: General workflow for the synthesis of 5-(nitrophenyl)-1H-tetrazoles via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole using CuSO₄·5H₂O Catalyst [4]

-

To a solution of 4-nitrobenzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).

-

Stir the reaction mixture at room temperature for a few minutes, then increase the temperature to 140 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion (typically 1 hour), cool the reaction mixture to room temperature.

-

Treat the mixture with 10 mL of 4 M HCl and extract with 10 mL of ethyl acetate.

-

Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., n-hexane:ethyl acetate 1:1) to yield pure 5-(4-nitrophenyl)-1H-tetrazole.

Table 1: Quantitative Data for the Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole via [3+2] Cycloaddition

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 98 | [4] |

| ZnBr₂ | Water | Reflux | Not Specified | Not Specified | [6] |

| None (MW irradiation) | i-PrOH/water (3:1) | 160 | 1 | 100 | [1] |

Copper-Catalyzed C-N Coupling for 2,5-Disubstituted Tetrazoles

For the synthesis of N-aryl substituted nitrophenyl tetrazoles, a copper-catalyzed C-N coupling reaction is a powerful tool. This method typically involves the reaction of a pre-synthesized 5-(nitrophenyl)-2H-tetrazole with an aryl boronic acid in the presence of a copper catalyst.[7]

Signaling Pathway for Copper-Catalyzed C-N Coupling:

Caption: Key components and conditions for the copper-catalyzed C-N coupling reaction.

Experimental Protocol: Synthesis of 2,5-Disubstituted Tetrazoles via Aerobic C-N Coupling [7]

-

In a round bottom flask, dissolve aryl boronic acid (1.6 mmol) and Cu₂O nanoparticles (0.05 mmol) in dry DMSO (8 mL).

-

Add 5-(4-nitrophenyl)-2H-tetrazole (0.76 mmol) to the mixture.

-

Place the flask in an oil bath preheated to 100 °C and stir the mixture under an oxygen atmosphere for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (HCl) and brine.

-

Collect the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by recrystallization.

Table 2: Yields for the Synthesis of 2-Aryl-5-(4-nitrophenyl)tetrazoles

| Aryl Boronic Acid Substituent | Product | Yield (%) | Reference |

| 3-Pyridyl | 2-(3-Pyridyl)-5-(4-nitrophenyl)tetrazole | 75 | [7] |

| Phenyl | 2-Phenyl-5-(4-nitrophenyl)tetrazole | 80 | [7] |

| 4-(N,N-diphenylamino)phenyl | 2-(4-(N,N-Diphenylamino)phenyl)-5-(4-nitrophenyl)tetrazole | 65 | [7] |

Ugi Multicomponent Reaction (Ugi-Tetrazole Reaction)

The Ugi four-component reaction (Ugi-4CR) is a powerful one-pot method for generating molecular diversity. The Ugi-tetrazole variation, where hydrazoic acid (often generated in situ from sodium azide and an acid) replaces the carboxylic acid component, provides a direct route to 1,5-disubstituted tetrazoles.[8][9] This reaction is particularly valuable for creating libraries of complex tetrazole-containing molecules for drug discovery.

Experimental Workflow for Ugi-Tetrazole Reaction:

Caption: Schematic of the Ugi four-component reaction for tetrazole synthesis.

While a specific protocol for a nitrophenyl-substituted tetrazole via the Ugi reaction was not detailed in the initial search, the general procedure involves mixing the four components in a suitable solvent, often methanol, and stirring at room temperature.[10][11] The reaction progress is monitored, and the product is isolated and purified using standard techniques. The use of a nitrophenyl-substituted amine or aldehyde would lead to the desired product.

Synthesis from Imines

An alternative route to substituted tetrazoles involves the reaction of pre-formed imines (Schiff bases) with sodium azide. This two-step process first involves the condensation of a primary amine with an aldehyde or ketone to form the imine, which is then converted to the tetrazole.[12]

Experimental Protocol: Synthesis of Tetrazole Derivatives from Imines [12]

-

Step 1: Imine Synthesis

-

In a round-bottom flask, mix equimolar amounts (0.02 mol) of a substituted benzaldehyde and a primary aromatic amine in 25 mL of absolute ethanol.

-

Add a trace amount of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature to allow the crystalline imine product to separate.

-

Recrystallize the solid product from absolute ethanol.

-

-

Step 2: Tetrazole Synthesis

-

Dissolve the imine (0.01 mol) and sodium azide (0.01 mol) in a mixture of 20 mL of tetrahydrofuran and 2 mL of distilled water.

-

Reflux the mixture for 4 hours.

-

Allow the reaction to stand for 24 hours.

-

Filter the precipitated solid product and recrystallize from absolute ethanol.

-

To synthesize a nitrophenyl-substituted tetrazole using this method, one would start with a nitrophenyl-substituted aldehyde or amine.

Conclusion

The synthesis of substituted nitrophenyl tetrazoles can be achieved through a variety of robust and versatile chemical transformations. The classical [3+2] cycloaddition of nitriles and azides remains a cornerstone of tetrazole synthesis, offering high yields and operational simplicity. For more complex, specifically N-substituted derivatives, copper-catalyzed C-N coupling and the Ugi multicomponent reaction provide powerful platforms for rapid library generation and late-stage functionalization. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers in the field.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. scielo.br [scielo.br]

- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scribd.com [scribd.com]

- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction [mdpi.com]

- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. medipol.edu.tr [medipol.edu.tr]

Crystal Structure Analysis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the crystal structure of 1-(3-nitrophenyl)-1H-tetrazol-5-ol, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs to predict its structural properties and intermolecular interactions. This analysis is supported by detailed, plausible experimental protocols for its synthesis and crystallization, and visualized through logical workflow and interaction diagrams.

Introduction

Tetrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery and materials science due to their unique chemical properties. The introduction of a nitrophenyl group can further modulate their electronic and steric characteristics, influencing their biological activity and solid-state packing. This guide focuses on the structural elucidation of this compound, providing a comprehensive overview for researchers in the field.

Predicted Crystallographic Data

The following crystallographic data is extrapolated from the analysis of closely related structures, primarily 5-(4-methyl-3-nitrophenyl)-2H-tetrazole, which features the key 3-nitrophenyl tetrazole core.[1] This data serves as a predictive model for the crystal structure of this compound.

Table 1: Predicted Crystal Data and Structure Refinement Details

| Parameter | Predicted Value |

| Empirical Formula | C₇H₅N₅O₃ |

| Formula Weight | 207.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.9 |

| b (Å) | ~17.0 |

| c (Å) | ~10.8 |

| β (°) | ~100.7 |

| Volume (ų) | ~895 |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | ~1.53 |

Table 2: Predicted Key Bond Lengths (Å)

| Bond | Length (Å) |

| C-N (tetrazole) | ~1.32 - 1.37 |

| N-N (tetrazole) | ~1.28 - 1.35 |

| C-C (phenyl-tetrazole) | ~1.47 |

| N-O (nitro) | ~1.22 |

| C-N (phenyl-nitro) | ~1.47 |

| C-O (tetrazole-ol) | ~1.34 |

Table 3: Predicted Key Bond Angles (°)

| Angle | Angle (°) |

| N-N-N (tetrazole) | ~105 - 110 |

| C-N-N (tetrazole) | ~104 - 109 |

| N-C-N (tetrazole) | ~110 - 113 |

| C-C-N (phenyl-tetrazole) | ~120 |

| O-N-O (nitro) | ~124 |

| C-C-N (phenyl-nitro) | ~118 |

Experimental Protocols

The following protocols describe plausible methods for the synthesis and crystallization of this compound based on established procedures for analogous compounds.[1][2]

Synthesis of this compound

-

Step 1: Synthesis of 3-nitrobenzonitrile. To a solution of 3-nitrobenzaldehyde (1 eq.) in a suitable solvent such as ethanol, hydroxylamine hydrochloride (1.2 eq.) and sodium formate (1.5 eq.) are added. The mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-nitrobenzonitrile.

-

Step 2: Cycloaddition to form the tetrazole ring. The synthesized 3-nitrobenzonitrile (1 eq.) is dissolved in dimethylformamide (DMF). Sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) are added to the solution. The reaction mixture is heated to 120-130 °C for 12-18 hours.

-

Step 3: Work-up and purification. After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to a pH of 2-3, leading to the precipitation of the crude product. The precipitate is filtered, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified this compound. A suitable solvent system would be a mixture of ethanol and water or dimethylformamide and water. The solution is filtered to remove any insoluble impurities and left undisturbed in a loosely covered container at room temperature. Colorless to pale yellow block-like crystals are expected to form over a period of several days.[1]

Molecular and Supramolecular Structure

The molecular structure of this compound is characterized by a planar tetrazole ring and a nitrophenyl group. A notable feature in related structures is the dihedral angle between the benzene ring and the tetrazole ring, which is expected to be around 38-46°.[1] This twist is due to the steric hindrance imposed by the C-C bond linking the two rings.

The supramolecular architecture is predicted to be dominated by intermolecular hydrogen bonds and π–π stacking interactions. The hydroxyl group on the tetrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Predicted Intermolecular Interactions:

-

N-H···N Hydrogen Bonds: The hydrogen atom of the tetrazole ring's N-H group is expected to form strong hydrogen bonds with the nitrogen atoms of adjacent tetrazole rings, leading to the formation of infinite one-dimensional chains.[1]

-

O-H···N/O-H···O Hydrogen Bonds: The hydroxyl group can form hydrogen bonds with either the nitrogen atoms of the tetrazole ring or the oxygen atoms of the nitro group of neighboring molecules.

-

π–π Stacking: The aromatic phenyl and tetrazole rings are likely to engage in π–π stacking interactions, further stabilizing the crystal packing.[2]

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the predicted intermolecular interactions that define the crystal packing of this compound.

References

An In-depth Technical Guide on the Thermal Decomposition Pathway of Nitrophenyl Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of nitrophenyl tetrazoles, a class of compounds of significant interest in medicinal chemistry and materials science due to their energetic properties and bioisosteric relationship with carboxylic acids and amides. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Nitrophenyl tetrazoles are heterocyclic compounds characterized by a tetrazole ring and a nitrophenyl substituent. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the thermal stability and decomposition mechanism of the tetrazole ring. Understanding these thermal properties is crucial for handling, storage, and application of these energetic materials. The primary decomposition route for phenyl-substituted tetrazoles involves the cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen and the formation of an isonitrile intermediate.[1]

Quantitative Thermal Analysis Data

The thermal decomposition of nitrophenyl tetrazoles is characterized by exothermic events, which can be quantified using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize the available data for various nitrophenyl tetrazole isomers.

| Compound | Decomposition Onset (Tonset) (°C) | Decomposition Peak (Tpeak) (°C) | Mass Loss (%) | Enthalpy of Decomposition (ΔHdec) (J/g) | Reference |

| 1-(4-Nitrophenyl)-1H-tetrazole | ~213 | 236 | >50 | - | [1] |

| 1-(2-Nitrophenyl)-1H-tetrazole | Data not available | Data not available | Data not available | - | - |

| 1-(3-Nitrophenyl)-1H-tetrazole | Data not available | Data not available | Data not available | - | - |

| 1-(2,4-Dinitrophenyl)-1H-tetrazole | Data not available | Data not available | Data not available | - | - |

Note: Comprehensive experimental data for ortho- and meta-nitrophenyl tetrazoles, as well as dinitrophenyl tetrazoles, is limited in the reviewed literature. Further experimental work is required to fully populate this comparative table.

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of nitrophenyl tetrazoles, based on established procedures for similar energetic materials.

Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

A common method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with an orthoformate and sodium azide.[1]

Materials:

-

4-Nitroaniline

-

Triethyl orthoformate

-

Sodium azide

-

Glacial acetic acid

Procedure:

-

A mixture of 4-nitroaniline, triethyl orthoformate, and a catalytic amount of glacial acetic acid is heated under reflux.

-

After the initial reaction, sodium azide is cautiously added to the reaction mixture.

-

The mixture is then refluxed for an extended period to ensure the completion of the cyclization reaction.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential techniques for characterizing the thermal stability and decomposition of energetic materials.

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

-

Alternatively, separate TGA and DSC instruments can be used.

Experimental Parameters:

-

Sample Mass: 1-5 mg of the nitrophenyl tetrazole is weighed accurately into an aluminum or alumina crucible.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed. Varying the heating rate (e.g., 5, 15, 20 °C/min) can be used for kinetic analysis.[2]

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen gas, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 400-600 °C.[2]

-

Crucible: Open or pinhole aluminum crucibles are commonly used. For volatile or explosive samples, hermetically sealed crucibles with a pinhole may be necessary to control pressure buildup.

Data Analysis:

-

TGA: The TGA curve plots the percentage of mass loss as a function of temperature. The onset temperature of decomposition and the total mass loss are determined from this curve.

-

DSC: The DSC curve plots the heat flow as a function of temperature. Exothermic peaks indicate decomposition events, and the peak temperature (Tpeak) and the enthalpy of decomposition (ΔHdec) are calculated from the peak area.[2]

Thermal Decomposition Pathways

The thermal decomposition of nitrophenyl tetrazoles is a complex process that is believed to proceed through a multi-step mechanism. The primary pathway involves the fragmentation of the tetrazole ring.

Proposed Decomposition Mechanism

The prevailing hypothesis for the thermal decomposition of 1-phenyl-substituted tetrazoles is the initial cleavage of the tetrazole ring to release a molecule of nitrogen (N2) and form a highly reactive nitrene intermediate. This intermediate then rearranges to form the more stable isonitrile. The presence of the nitro group on the phenyl ring is expected to influence the energetics and potentially the mechanism of this process.

Caption: Proposed thermal decomposition pathway of nitrophenyl tetrazoles.

Experimental Workflow for Elucidating Decomposition Pathways

A combination of experimental and computational techniques is necessary to fully elucidate the decomposition pathway.

Caption: Experimental workflow for studying nitrophenyl tetrazole decomposition.

Conclusion

The thermal decomposition of nitrophenyl tetrazoles is a critical area of study for the safe handling and application of these energetic materials. The primary decomposition pathway is understood to involve the exothermic release of nitrogen gas and the formation of nitrophenyl isonitrile. However, a comprehensive understanding of the influence of the nitro group's position on the phenyl ring requires further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon, particularly in filling the existing data gaps for ortho- and meta-substituted nitrophenyl tetrazoles and their dinitrated analogs. Future work combining detailed experimental thermal analysis with high-level computational modeling will be instrumental in fully elucidating the complex decomposition mechanisms of this important class of compounds.

References

An In-Depth Technical Guide to the Solubility Profile of 1-(3-nitrophenyl)-1H-tetrazol-5-ol in Organic Solvents

Introduction

1-(3-nitrophenyl)-1H-tetrazol-5-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the tetrazole and nitrophenyl moieties. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, enhancing metabolic stability and acidity. The nitro group, an electron-withdrawing substituent, can significantly influence the molecule's physicochemical properties, including its solubility. Understanding the solubility profile of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various fields. This guide provides an illustrative solubility dataset and a detailed experimental protocol for its determination.

Illustrative Solubility Data

The solubility of a compound is a function of the solute's and solvent's physicochemical properties, as well as temperature and pressure. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and the creation of a cavity in the solvent, followed by the solvation of the solute molecules. The following table presents a representative mole fraction solubility (x) of this compound in several common organic solvents at various temperatures.

Table 1: Representative Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | N,N-Dimethylformamide (DMF) |

| 293.15 | 0.0152 | 0.0098 | 0.0255 | 0.0189 | 0.0211 | 0.1523 |

| 298.15 | 0.0183 | 0.0121 | 0.0301 | 0.0225 | 0.0253 | 0.1789 |

| 303.15 | 0.0218 | 0.0147 | 0.0352 | 0.0267 | 0.0300 | 0.2087 |

| 308.15 | 0.0259 | 0.0178 | 0.0410 | 0.0315 | 0.0354 | 0.2415 |

| 313.15 | 0.0307 | 0.0214 | 0.0475 | 0.0370 | 0.0416 | 0.2778 |

| 318.15 | 0.0362 | 0.0256 | 0.0548 | 0.0432 | 0.0487 | 0.3174 |

Note: This data is illustrative and intended to represent a plausible solubility profile.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid.

3.1. Materials and Apparatus

-

Solute: Crystalline this compound (purity > 99%)

-

Solvents: Analytical grade organic solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, DMF)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath with temperature control (±0.1 K)

-

Glass vials with screw caps

-

Magnetic stirrers and stir bars

-

Syringes with filters (0.45 µm pore size)

-

Drying oven

-

Desiccator

-

3.2. Experimental Procedure

-

Sample Preparation: An excess amount of crystalline this compound is added to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to the desired temperature. The mixtures are agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Analysis: A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to prevent the transfer of solid particles.

-

Gravimetric Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of the solute. The container with the dried solute is then weighed.

-

Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a comprehensive framework for understanding and determining its solubility profile in organic solvents. The illustrative data highlights the expected trends in solubility with changes in solvent polarity and temperature. The detailed experimental protocol for the isothermal saturation shake-flask method offers a robust and reliable approach for researchers to generate accurate solubility data for this and other similar compounds. Such data is invaluable for the rational design of processes involving this compound, from laboratory-scale synthesis to industrial-scale pharmaceutical formulation.

Tautomerism in 1-(3-nitrophenyl)-1H-tetrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena exhibited by 1-(3-nitrophenyl)-1H-tetrazol-5-ol. The presence of multiple tautomeric forms can significantly influence the physicochemical properties, biological activity, and formulation of pharmacologically active compounds. Understanding and characterizing this equilibrium is therefore a critical aspect of drug discovery and development. This document outlines the theoretical basis of tautomerism in this specific molecule, presents established experimental protocols for its investigation, and provides a framework for data interpretation.

Introduction to Tautomerism in Substituted Tetrazol-5-ols

This compound can exist in several tautomeric forms due to the migration of a proton. The principal tautomers are the hydroxyl (A), the oxo/amide-like (B and C), and the zwitterionic forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nitro group at the meta position of the phenyl ring is expected to play a significant role in the relative stability of these tautomers.

Potential Tautomeric Forms

The primary tautomeric equilibrium for this compound involves the following forms:

-

This compound (Hydroxy form) : The aromatic tetrazole ring with a hydroxyl group at the C5 position.

-

1-(3-nitrophenyl)-1,2-dihydro-5H-tetrazol-5-one (Oxo form) : A non-aromatic tetrazolone ring.

-

2-(3-nitrophenyl)-2,4-dihydro-5H-tetrazol-5-one (Oxo form) : An alternative non-aromatic tetrazolone structure.

The relative populations of these tautomers are crucial for determining the molecule's overall properties.

Experimental Protocols for Tautomeric Analysis

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for a comprehensive understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric forms present in solution.

Protocol:

-

Sample Preparation: Prepare solutions of this compound at a concentration of 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, and a non-polar solvent like benzene-d₆).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The chemical shift of the exchangeable proton (OH or NH) is a key indicator. Broadening of this peak may suggest a dynamic equilibrium.

-

¹³C NMR Spectroscopy: Obtain ¹³C NMR spectra. The chemical shift of the C5 carbon is particularly informative. A chemical shift in the range of 150-160 ppm is indicative of a C=O bond (oxo form), while a shift in the range of 140-150 ppm is more consistent with a C-O bond (hydroxy form).

-

¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can provide unambiguous information about the protonation state of the nitrogen atoms in the tetrazole ring.

-

Variable Temperature (VT) NMR: Conduct VT-NMR studies in a suitable solvent (e.g., DMSO-d₆) to investigate the dynamics of the tautomeric exchange. Changes in the spectra as a function of temperature can provide thermodynamic parameters for the equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can help identify the functional groups present in the dominant tautomeric form.

Protocol:

-

Sample Preparation: Prepare a KBr pellet of the solid compound. For solution-phase studies, use a suitable solvent that is transparent in the regions of interest (e.g., CCl₄).

-

Data Acquisition: Record the IR spectrum.

-

Data Analysis: Look for characteristic absorption bands. A broad band in the region of 3200-2500 cm⁻¹ would suggest a strongly hydrogen-bonded O-H group (hydroxy form). A sharp band around 1700-1750 cm⁻¹ would indicate a C=O stretching vibration (oxo form).

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the tautomeric equilibrium as a function of solvent polarity.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra.

-

Data Analysis: Analyze the position and intensity of the absorption maxima (λmax). Significant shifts in λmax with solvent polarity (solvatochromism) can indicate a change in the predominant tautomeric form.

Data Presentation

The quantitative data obtained from the aforementioned experimental techniques should be summarized for clear comparison.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Exchangeable Protons

| Solvent | Hydroxy (OH) Proton | Oxo (NH) Proton |

| CDCl₃ | ~10-12 | ~8-10 |

| DMSO-d₆ | ~13-15 | ~11-13 |

| CD₃OD | Exchange with solvent | Exchange with solvent |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for C5 Carbon

| Tautomer | Expected Chemical Shift Range |

| Hydroxy form | 140 - 150 |

| Oxo form | 150 - 160 |

Table 3: Representative IR Absorption Frequencies (cm⁻¹)

| Functional Group | Tautomeric Form | Expected Frequency Range |

| O-H stretch (H-bonded) | Hydroxy | 3200 - 2500 (broad) |

| C=O stretch | Oxo | 1750 - 1700 (sharp) |

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium can be represented as a signaling pathway.

Methodological & Application

Applications of 1-(3-nitrophenyl)-1H-tetrazol-5-ol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-nitrophenyl)-1H-tetrazol-5-ol is a versatile, yet underexplored, heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reducible nitro group, an acidic tetrazol-5-ol moiety, and an aromatic ring amenable to functionalization, makes it a valuable building block for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, focusing on the transformation of its key functional groups. The protocols are based on established methodologies for analogous structures and are intended to serve as a practical guide for researchers.

Introduction

Tetrazole derivatives are of paramount importance in medicinal chemistry, often serving as bioisosteres for carboxylic acids and amides, thereby enhancing metabolic stability and other pharmacokinetic properties. The title compound, this compound, offers three distinct points for chemical modification: the nitro group on the phenyl ring, the hydroxyl group of the tetrazole core, and the C-H bonds of the aromatic ring. This application note outlines synthetic strategies to leverage these functionalities for the creation of novel compounds.

Synthetic Transformations and Protocols

The chemical versatility of this compound allows for a range of synthetic transformations. The following sections detail potential applications with generalized experimental protocols.

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group can be selectively reduced to an amine, providing a key intermediate, 1-(3-aminophenyl)-1H-tetrazol-5-ol, for a variety of subsequent reactions.

-

Application: The resulting aniline derivative is a versatile precursor for the synthesis of amides, sulfonamides, ureas, and for the construction of fused heterocyclic systems through domino reactions. These transformations are crucial in the development of new pharmaceutical candidates.

dot

Application Notes and Protocols: 1-(3-nitrophenyl)-1H-tetrazol-5-ol as a Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-(3-nitrophenyl)-1H-tetrazol-5-ol as a versatile precursor for the development of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among them, tetrazole derivatives have garnered significant attention due to their unique chemical properties and diverse pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects. The subject of these notes, this compound, is a promising starting material for the synthesis of a variety of fused and substituted heterocycles. The presence of the reactive tetrazol-5-ol moiety and the synthetically versatile nitrophenyl group allows for a multitude of chemical transformations, leading to novel molecular scaffolds for drug discovery.

Synthesis of the Precursor: this compound

While a specific protocol for this compound is not widely documented, a general and plausible synthetic route can be adapted from the synthesis of similar 1-aryl-1H-tetrazol-5-ols. The most common approach involves the reaction of an aryl isothiocyanate with sodium azide, followed by hydrolysis or oxidation. A proposed synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Workflow for this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

3-Nitrophenyl isothiocyanate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or water

-

Hydrogen peroxide (H₂O₂) or Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Thiol Intermediate Synthesis: In a round-bottom flask, dissolve 3-nitrophenyl isothiocyanate (1 equivalent) in DMF or water.

-

Add sodium azide (1.1 equivalents) portion-wise while stirring at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the intermediate, 1-(3-nitrophenyl)-1H-tetrazole-5-thiol.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Oxidation to Tetrazol-5-ol: Suspend the dried intermediate in a suitable solvent (e.g., acetic acid or an aqueous base).

-

Slowly add an oxidizing agent such as hydrogen peroxide or potassium permanganate at a controlled temperature (e.g., 0-10 °C).

-

Stir the mixture until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

-

Acidify the solution with HCl to precipitate the final product, this compound.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of Novel Heterocycles

This compound serves as a versatile building block for the synthesis of various fused and substituted heterocyclic systems. The hydroxyl group can be alkylated to introduce diverse side chains, and the tetrazole ring can undergo cycloaddition or ring-transformation reactions.

O-Alkylation Reactions

The hydroxyl group of the tetrazol-5-ol can be readily alkylated to yield 5-alkoxy-1-(3-nitrophenyl)-1H-tetrazoles. These derivatives can be further functionalized or evaluated for their biological activities.

Diagram of O-Alkylation Workflow

Caption: General workflow for O-alkylation of the precursor.

Experimental Protocol: O-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Acetone or DMF

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C until the reaction is complete (monitored by TLC).

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkoxy-1-(3-nitrophenyl)-1H-tetrazole.

Quantitative Data for O-Alkylation (Illustrative)

| Entry | Alkyl Halide (R-X) | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | Acetone | 6 | 85 |

| 2 | Ethyl Bromide | K₂CO₃ | DMF | 8 | 82 |

| 3 | Benzyl Bromide | NaH | THF | 4 | 90 |

| 4 | Propargyl Bromide | K₂CO₃ | Acetone | 5 | 78 |

Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual results may vary.

Synthesis of Fused Heterocycles: Pyrazolo[5,1-d][1][2][3][4]tetrazine Derivatives

The tetrazole ring can participate in cycloaddition reactions. For instance, reaction with activated acetylenes can lead to the formation of fused heterocyclic systems.

Experimental Protocol: Synthesis of a Pyrazolo-fused Tetrazine (Proposed)

Materials:

-

5-Alkoxy-1-(3-nitrophenyl)-1H-tetrazole

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Xylene or Toluene

Procedure:

-

In a sealed tube, dissolve the 5-alkoxy-1-(3-nitrophenyl)-1H-tetrazole (1 equivalent) and DMAD (1.2 equivalents) in xylene.

-

Heat the mixture at 120-140 °C for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the fused pyrazolo[5,1-d][1][2][3][4]tetrazine derivative.

Biological Activity of Derived Heterocycles

Heterocycles derived from tetrazole precursors often exhibit a range of biological activities. The novel compounds synthesized from this compound should be screened for potential antimicrobial and anticancer properties.

Antimicrobial Activity Screening

Diagram of Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial activity screening.

Protocol: Broth Microdilution Assay for MIC Determination

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Illustrative Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) |

| 5-methoxy-1-(3-nitrophenyl)-1H-tetrazole | Staphylococcus aureus | 16 |

| 5-benzyloxy-1-(3-nitrophenyl)-1H-tetrazole | Escherichia coli | 32 |

| Pyrazolo-fused derivative | Candida albicans | 8 |

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Through straightforward reactions such as O-alkylation and cycloadditions, new molecular scaffolds can be generated. The resulting compounds hold promise for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this precursor in drug discovery and development. Further investigation into the structure-activity relationships of the synthesized derivatives is warranted to optimize their biological activities.

References

Application Notes and Protocols for Investigating the Corrosion Inhibition Mechanism of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the corrosion inhibition mechanism of 1-(3-nitrophenyl)-1H-tetrazol-5-ol on metallic surfaces, particularly steel, in acidic environments. The protocols outlined below are based on established electrochemical and theoretical methods for evaluating corrosion inhibitors.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys. Tetrazole derivatives, in particular, have demonstrated significant potential due to the presence of multiple nitrogen atoms in the heterocyclic ring, which act as active centers for adsorption on metal surfaces. This compound is a promising candidate for corrosion inhibition, and a thorough investigation of its mechanism is crucial for its application in industrial settings. The following protocols and data presentation guidelines will facilitate a systematic evaluation of its performance and mechanism of action.

Proposed Corrosion Inhibition Mechanism

The corrosion inhibition by this compound is proposed to occur via adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can be a combination of physisorption and chemisorption.

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

-

Chemisorption: This involves the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms in the tetrazole and hydroxyl groups, as well as the π-electrons of the phenyl ring, with the vacant d-orbitals of the metal atoms. The nitro group (-NO2) is an electron-withdrawing group, which can influence the electron density distribution in the molecule and its adsorption characteristics.

The formation of this protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Protocols

A multi-faceted approach combining electrochemical techniques, surface analysis, and theoretical calculations is essential for a comprehensive understanding of the inhibition mechanism.

Materials and Reagents

-

Working Electrode: Mild steel (or other relevant metal) coupons of a specific composition (e.g., X65 pipeline steel with a composition of Mn 1.6%, Si 0.18%, Cr 0.17%, C 0.05%, Nb 0.04%, Al 0.03%, and the remainder Fe)[1].

-

Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution.

-

Inhibitor: Synthesized and purified this compound.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum foil or graphite rod.

Electrochemical Measurements

Electrochemical experiments should be performed using a standard three-electrode cell configuration connected to a potentiostat/galvanostat.

This technique provides information on the kinetics of the anodic and cathodic reactions.

Protocol:

-

Immerse the working electrode in the corrosive solution without the inhibitor for a sufficient time to reach a stable open-circuit potential (OCP).

-

Record the potentiodynamic polarization curve by scanning the potential from approximately -250 mV to +250 mV (vs. OCP) at a scan rate of 1 mV/s.

-

Repeat the measurement for different concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 mM)[1].

-

Extract corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the polarization curves.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer process at the metal/solution interface.

Protocol:

-

After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

-

Perform measurements in the absence and presence of various concentrations of the inhibitor.

-

Analyze the Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs) by fitting the data to an appropriate equivalent electrical circuit model.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film.

SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment with and without the inhibitor.

Protocol:

-

Immerse metal coupons in the corrosive solution with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).

-

Gently rinse the coupons with distilled water and acetone, then dry them.

-

Analyze the surface morphology using an SEM.

Theoretical Calculations (Quantum Chemical Studies)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide insights into the relationship between the molecular structure of the inhibitor and its inhibition efficiency.[2][3]

Protocol:

-

Optimize the molecular geometry of this compound using a suitable DFT method (e.g., B3LYP with a 6-31G(d,p) basis set).

-

Calculate quantum chemical parameters such as:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.[4]

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower ELUMO values indicate a greater ability to accept electrons from the metal.[4]

-

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[4]

-

Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.[2]

-

Mulliken Atomic Charges: To identify the active sites in the molecule for adsorption.[2]

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |

| Blank | - | ||||

| 0.1 | |||||

| 0.2 | |||||

| 0.5 | |||||

| 1.0 |

Table 2: Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (mM) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (μF/cm²) | IE% |

| Blank | - | |||

| 0.1 | ||||

| 0.2 | ||||

| 0.5 | ||||

| 1.0 |

Table 3: Quantum Chemical Parameters

| Parameter | Value |

| EHOMO (eV) | |

| ELUMO (eV) | |

| ΔE (eV) | |

| Dipole Moment (Debye) |

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).[5][6] The Langmuir adsorption isotherm is often used and is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

The standard free energy of adsorption (ΔG°ads) can be calculated using the equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The value of ΔG°ads provides information about the nature of adsorption (physisorption or chemisorption).

Visualizations

Experimental Workflow

Caption: Experimental workflow for investigating corrosion inhibition.

Proposed Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition.

References

step-by-step experimental protocol for synthesizing 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Application Note: Synthesis of 1-(3-nitrophenyl)-1H-tetrazol-5-ol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol is based on established methods for tetrazole synthesis.

Introduction

Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds.[1][2] They are often considered bioisosteres for carboxylic acids due to their similar pKa values and planar structure, making them valuable moieties in drug design.[1] The synthesis of 1,5-disubstituted tetrazoles can be achieved through various routes, with one common method involving the cyclization of an intermediate derived from an amine with an azide source.[2][3]

This protocol details the synthesis of this compound starting from 3-nitroaniline. The procedure involves the reaction of 3-nitroaniline with cyanogen bromide to form a cyanamide intermediate, which is subsequently cyclized with sodium azide to yield the desired tetrazole product.

Reaction Scheme

The overall reaction is as follows:

-

Step 1: Reaction of 3-nitroaniline with cyanogen bromide.

-

Step 2: Cycloaddition with sodium azide to form the tetrazole ring.

Data Presentation

Table 1: Properties of Key Reagents and Product

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Hazards |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | Yellow solid | 114 | Toxic, Health hazard[4] |

| Cyanogen Bromide | CBrN | 105.92 | Colorless to white solid | 52 | Highly toxic, Lachrymator |

| Sodium Azide | NaN₃ | 65.01 | White crystalline solid | ~275 (decomposes) | Highly toxic, Explosive[5][6] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid | -61 | Reproductive hazard |

| This compound | C₇H₅N₅O₃ | 207.15 | (Predicted) Solid | (Predicted) >200 | Irritant, Toxic |

Experimental Protocol

4.1 Materials and Equipment

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

-

Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, nitrile gloves (double-gloving recommended)[6][7]

4.2 Reagent Quantities

Table 2: Experimental Parameters

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume | Molar Ratio |

| 3-Nitroaniline | 138.13 | 0.05 | 6.91 | - | 1.0 |

| Cyanogen Bromide | 105.92 | 0.055 | 5.83 | - | 1.1 |

| Sodium Azide | 65.01 | 0.075 | 4.88 | - | 1.5 |

| DMF | 73.09 | - | - | 100 mL | - |

4.3 Step-by-Step Procedure

-

Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the entire procedure is conducted in a certified chemical fume hood.[5][7]

-

Reagent Addition: Add 3-nitroaniline (6.91 g, 0.05 mol) and N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture until the solid is completely dissolved.

-

Formation of Intermediate: Cool the solution to 0-5 °C using an ice bath. Cautiously add cyanogen bromide (5.83 g, 0.055 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Stirring: Allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Azide Addition: Carefully add sodium azide (4.88 g, 0.075 mol) to the reaction mixture. Caution: Sodium azide is highly toxic and explosive. Do not use metal spatulas.[8]

-